REACTION_SMILES
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[CH3:1][O:2][CH:3]([CH3:4])[Si:5]([CH3:6])([CH3:7])[CH3:8].[CH3:52][N:53]([CH3:54])[CH:55]=[O:56].[Cl:47][CH2:48][CH2:49][CH2:50][I:51].[Cl:9][c:10]1[cH:11][cH:12][c:13]2[c:17]([cH:18]1)[NH:16][C:15](=[O:19])[C:14]21[CH:20]([c:33]2[c:34]([F:44])[c:35]([F:43])[cH:36][cH:37][c:38]2[O:39][CH:40]([CH3:41])[CH3:42])[NH:21][C:22](=[O:32])[CH2:23][CH:24]1[c:25]1[cH:26][c:27]([Cl:31])[cH:28][cH:29][cH:30]1.[H-:45].[Li+:46]>>[CH3:1][O:2][CH:3]([CH3:4])[Si:5]([CH3:6])([CH3:7])[CH3:8].[Cl:9][c:10]1[cH:11][cH:12][c:13]2[c:17]([cH:18]1)[NH:16][C:15](=[O:19])[C:14]21[CH:20]([c:33]2[c:34]([F:44])[c:35]([F:43])[cH:36][cH:37][c:38]2[O:39][CH:40]([CH3:41])[CH3:42])[N:21]([CH2:50][CH2:49][CH2:48][Cl:47])[C:22](=[O:32])[CH2:23][CH:24]1[c:25]1[cH:26][c:27]([Cl:31])[cH:28][cH:29][cH:30]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)[Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCI
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Name
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CC(C)Oc1ccc(F)c(F)c1C1NC(=O)CC(c2cccc(Cl)c2)C12C(=O)Nc1cc(Cl)ccc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Oc1ccc(F)c(F)c1C1NC(=O)CC(c2cccc(Cl)c2)C12C(=O)Nc1cc(Cl)ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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COC(C)[Si](C)(C)C
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Name
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Type
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product
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Smiles
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CC(C)Oc1ccc(F)c(F)c1C1N(CCCCl)C(=O)CC(c2cccc(Cl)c2)C12C(=O)Nc1cc(Cl)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |